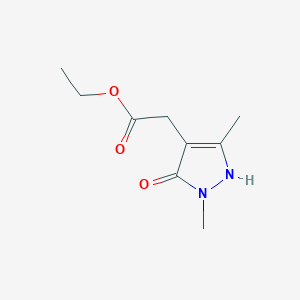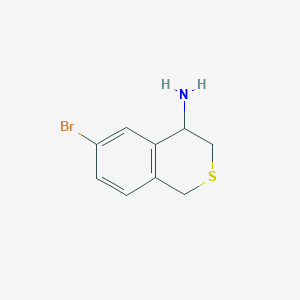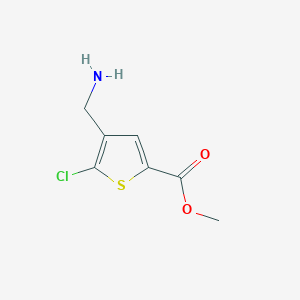![molecular formula C8H4N2O3S B13223819 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 2-position of the thieno[2,3-b]pyridine ring. It has a molecular formula of C8H4N2O3S and a molecular weight of 208.19 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine ring . The nitro group can be introduced via nitration reactions, while the aldehyde group can be introduced through formylation reactions .
Industrial Production Methods
Industrial production methods for 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Aminothieno[2,3-b]pyridine-2-carbaldehyde.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins. For example, thieno[2,3-b]pyridine derivatives have been reported to inhibit kinases by binding to the ATP-binding site . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine-2-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Aminothieno[2,3-b]pyridine-2-carbaldehyde:
Thieno[2,3-c]pyridine derivatives: Similar bicyclic structure but with different substitution patterns and potential biological activities.
Uniqueness
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the thieno[2,3-b]pyridine ring
Eigenschaften
Molekularformel |
C8H4N2O3S |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
5-nitrothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4N2O3S/c11-4-7-2-5-1-6(10(12)13)3-9-8(5)14-7/h1-4H |
InChI-Schlüssel |
TTWJUADAXYQWGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(SC2=NC=C1[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)

![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)


![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)

